molecular formula C9H8BrN B3228069 2-(Bromomethyl)-6-methylbenzonitrile CAS No. 1261573-68-5

2-(Bromomethyl)-6-methylbenzonitrile

Cat. No. B3228069
CAS RN: 1261573-68-5
M. Wt: 210.07 g/mol
InChI Key: AXJWJJNYAVDONP-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-6-methylbenzonitrile” is a chemical compound. It is also known as α-Bromo-o-tolunitrile or 2-Cyanobenzyl bromide . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of “2-(Bromomethyl)-6-methylbenzonitrile” and similar compounds often involves bromination reactions . For instance, it has been reported that aliphatic γ-halo ketones can be used as 2–4-atom building blocks in the synthesis of heterocycles .


Molecular Structure Analysis

The molecular formula of “2-(Bromomethyl)-6-methylbenzonitrile” is C8H6BrN . The structure of this compound includes a bromomethyl group (BrCH2-) and a cyanobenzyl group (C6H4CN) .


Chemical Reactions Analysis

“2-(Bromomethyl)-6-methylbenzonitrile” can react with other compounds to form new substances. For example, it reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-6-methylbenzonitrile” include its molecular weight, which is 196.04 g/mol . It is a solid at room temperature with a melting point of 72-74°C . More detailed physical and chemical properties may require specific experimental measurements.

Safety and Hazards

“2-(Bromomethyl)-6-methylbenzonitrile” is classified as a skin corrosive substance . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-(bromomethyl)-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJWJJNYAVDONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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